4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolone core, which is known for its diverse biological activities, and is substituted with a fluorobenzyl group and a pyridinylcarbonyl piperidine moiety, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolone intermediate.
Attachment of the Pyridinylcarbonyl Piperidine Moiety: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its triazolone core is known for various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone core can inhibit enzyme activity by binding to the active site, while the fluorobenzyl and pyridinylcarbonyl piperidine moieties enhance binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(4-methylbenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(4-bromobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
The presence of the fluorobenzyl group in 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique electronic properties that can enhance its biological activity and stability compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-6-4-14(5-7-16)13-26-18(23-24-20(26)28)15-8-11-25(12-9-15)19(27)17-3-1-2-10-22-17/h1-7,10,15H,8-9,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGGBOVKFNWVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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